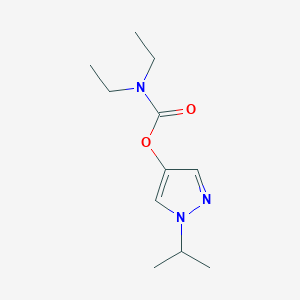
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a diethylcarbamate group.
准备方法
The synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. These methods often include the use of catalysts to enhance reaction rates and improve product purity.
化学反应分析
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamate group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce amines.
科学研究应用
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrazole derivatives, which are important in medicinal chemistry.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. It may serve as a precursor for the synthesis of specialty chemicals and polymers.
作用机制
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The molecular pathways involved in these interactions depend on the specific biological context and the target molecules.
相似化合物的比较
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate can be compared with other similar compounds, such as:
1-(Propan-2-yl)-1H-pyrazol-4-yl methylcarbamate: This compound has a similar structure but contains a methylcarbamate group instead of a diethylcarbamate group. The difference in the carbamate group may affect the compound’s reactivity and biological activity.
1-(Propan-2-yl)-1H-pyrazol-4-yl ethylcarbamate: This compound contains an ethylcarbamate group, which may result in different chemical and biological properties compared to the diethylcarbamate derivative.
1-(Propan-2-yl)-1H-pyrazol-4-yl phenylcarbamate: The presence of a phenylcarbamate group introduces aromaticity, potentially altering the compound’s interactions with biological targets and its overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
88559-00-6 |
|---|---|
分子式 |
C11H19N3O2 |
分子量 |
225.29 g/mol |
IUPAC 名称 |
(1-propan-2-ylpyrazol-4-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H19N3O2/c1-5-13(6-2)11(15)16-10-7-12-14(8-10)9(3)4/h7-9H,5-6H2,1-4H3 |
InChI 键 |
XATPMQOVDAJRNL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)OC1=CN(N=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)

![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
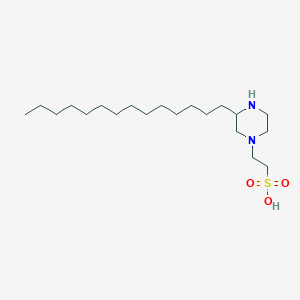
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
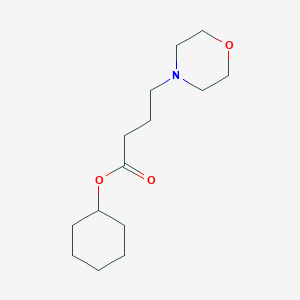
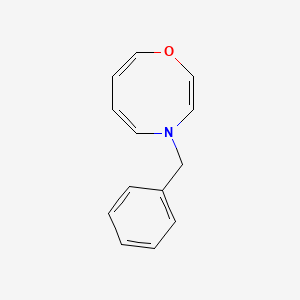
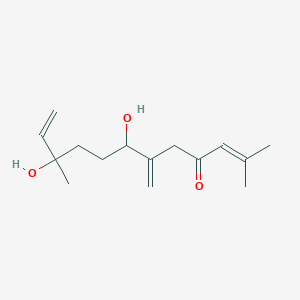
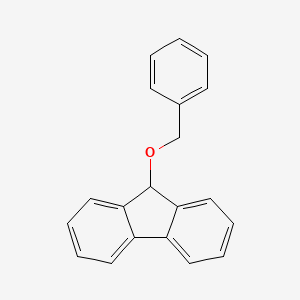
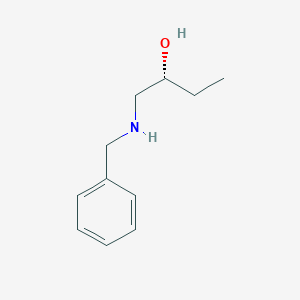
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)



